![molecular formula C11H13FO2 B15239380 2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol](/img/structure/B15239380.png)
2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol is an organic compound with the molecular formula C10H11FO2 It is characterized by the presence of a fluorophenyl group attached to an oxetane ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol typically involves a series of organic reactions. One common method includes the cyclization of a suitable precursor to form the oxetane ring, followed by the introduction of the fluorophenyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the desired substitution, often involving nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-(4-Fluorophenyl)oxetan-3-yl)methanamine
- 2-[5-(2-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]ethan-1-ol
- (3-Fluoro-4-(oxetan-3-yl)phenyl)boronic acid
Uniqueness
2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H13FO2 |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)oxetan-3-yl]ethanol |
InChI |
InChI=1S/C11H13FO2/c12-10-3-1-9(2-4-10)11(5-6-13)7-14-8-11/h1-4,13H,5-8H2 |
InChI Key |
NPHAXUBOHUIOOP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CCO)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-oxo-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl]sulfanyl}benzoic acid](/img/structure/B15239302.png)
amine](/img/structure/B15239309.png)
![(1S,3R,7R,10S,13S,14R,15S,17R)-1,15-dihydroxy-17-[(1S,2S)-1-hydroxy-1-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,14-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icos-18-en-5-one](/img/structure/B15239323.png)
![8-Hydroxyimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15239328.png)
![6-(Trifluoromethyl)spiro[2.5]octan-1-amine](/img/structure/B15239337.png)
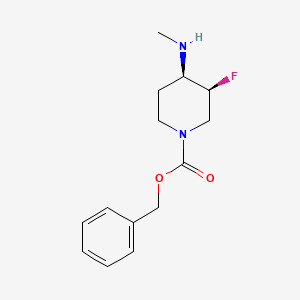
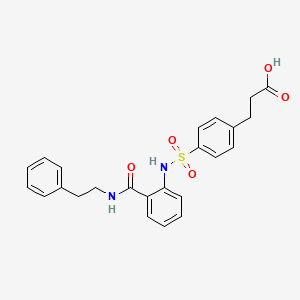
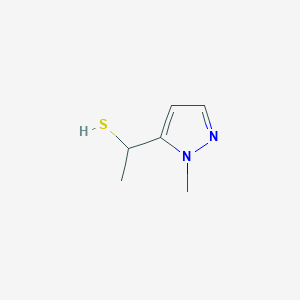
![Methyl 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B15239348.png)
![2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B15239355.png)
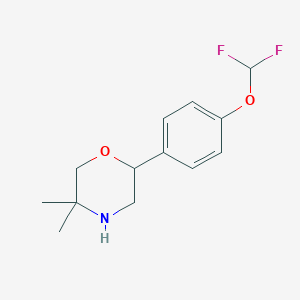
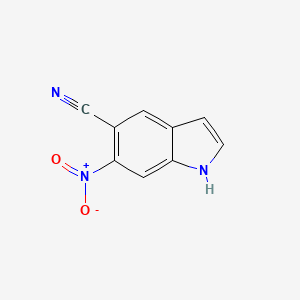

![[(4-Fluoropiperidin-4-yl)methyl]dimethylamine](/img/structure/B15239385.png)
